molecular formula C13H13ClN4O2S B280071 N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea

Cat. No.: B280071
M. Wt: 324.79 g/mol
InChI Key: DRYOGNLVIDONQV-UHFFFAOYSA-N
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Description

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a chloro-substituted phenyl group, and a carbamothioyl linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro-substituted phenyl group: This step involves the chlorination of a suitable phenyl precursor, followed by coupling with the pyrazole intermediate.

    Carbamothioyl linkage formation: This is typically done by reacting the intermediate with thiocarbamoyl chloride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-hydroxyphenyl)acetamide: This compound shares a similar phenyl structure but lacks the pyrazole ring and carbamothioyl linkage.

    4-chloro-N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide: This compound has a similar carbamothioyl linkage but differs in the substitution pattern on the phenyl ring and the presence of a butanamide group.

Uniqueness

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrazole ring, in particular, allows for specific interactions with biological targets that are not possible with simpler phenyl derivatives.

Properties

Molecular Formula

C13H13ClN4O2S

Molecular Weight

324.79 g/mol

IUPAC Name

4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClN4O2S/c1-7-10(14)11(18(2)17-7)12(20)16-13(21)15-8-4-3-5-9(19)6-8/h3-6,19H,1-2H3,(H2,15,16,20,21)

InChI Key

DRYOGNLVIDONQV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC(=CC=C2)O)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC(=CC=C2)O)C

Origin of Product

United States

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